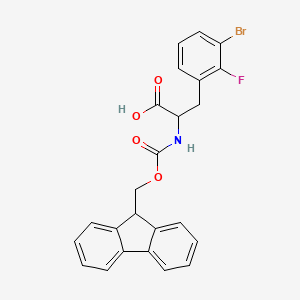

3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Description

N-Fmoc-3-bromo-2-fluoro-D-phénylalanine: est un dérivé d'acide aminé synthétique. Il se caractérise par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), d'un atome de brome et d'un atome de fluor sur la chaîne latérale de la phénylalanine. Ce composé est principalement utilisé dans la synthèse peptidique et la chimie médicinale en raison de ses propriétés structurales uniques.

Propriétés

Formule moléculaire |

C24H19BrFNO4 |

|---|---|

Poids moléculaire |

484.3 g/mol |

Nom IUPAC |

3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19BrFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) |

Clé InChI |

DVFUYONVXYLOHW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)F)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la N-Fmoc-3-bromo-2-fluoro-D-phénylalanine implique généralement plusieurs étapes. Le matériau de départ est souvent la 3-bromo-2-fluoroaniline, qui subit une série de réactions, notamment la protection, la bromation et le couplage avec des acides aminés protégés par Fmoc. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour assurer un rendement élevé et une pureté élevée .

Méthodes de production industrielle: La production industrielle de N-Fmoc-3-bromo-2-fluoro-D-phénylalanine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle de la qualité pour maintenir la cohérence et une pureté élevée .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: La N-Fmoc-3-bromo-2-fluoro-D-phénylalanine est largement utilisée dans la synthèse de peptides et de protéines.

Biologie: En recherche biologique, ce composé est utilisé pour créer des peptides modifiés qui peuvent agir comme des inhibiteurs enzymatiques ou des agonistes/antagonistes des récepteurs. Ces peptides modifiés aident à comprendre les voies biologiques et à développer de nouveaux agents thérapeutiques.

Médecine: Les dérivés de N-Fmoc-3-bromo-2-fluoro-D-phénylalanine sont explorés pour leur potentiel dans le développement de médicaments. Ils sont utilisés dans la conception de nouveaux produits pharmaceutiques ciblant diverses maladies, notamment le cancer et les maladies infectieuses.

Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de peptides spécialisés à des fins de recherche et thérapeutiques. Il est également utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de la N-Fmoc-3-bromo-2-fluoro-D-phénylalanine implique son incorporation dans les peptides et les protéines. Le groupe Fmoc protège le groupe amine pendant la synthèse, permettant des réactions sélectives à d'autres sites. Une fois incorporé, le composé peut interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, modifiant leur activité et leur fonction. Les atomes de brome et de fluor peuvent améliorer l'affinité de liaison et la spécificité de ces cibles.

Applications De Recherche Scientifique

Chemistry: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is widely used in the synthesis of peptides and proteins.

Biology: In biological research, this compound is used to create modified peptides that can act as enzyme inhibitors or receptor agonists/antagonists. These modified peptides help in understanding biological pathways and developing new therapeutic agents .

Medicine: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine derivatives are explored for their potential in drug development. They are used in the design of novel pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of new materials with specific properties .

Mécanisme D'action

The mechanism of action of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and function. The bromine and fluorine atoms can enhance binding affinity and specificity to these targets .

Comparaison Avec Des Composés Similaires

Composés similaires:

- N-Fmoc-3-bromo-D-phénylalanine

- N-Fmoc-2-fluoro-D-phénylalanine

- N-Fmoc-3-chloro-2-fluoro-D-phénylalanine

Comparaison: La N-Fmoc-3-bromo-2-fluoro-D-phénylalanine est unique en raison de la présence d'atomes de brome et de fluor, qui confèrent des propriétés électroniques et stériques distinctes. Comparée à la N-Fmoc-3-bromo-D-phénylalanine, l'atome de fluor supplémentaire améliore sa réactivité et son affinité de liaison. De même, comparée à la N-Fmoc-2-fluoro-D-phénylalanine, l'atome de brome ajoute du volume et un potentiel de fonctionnalisation supplémentaire .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.